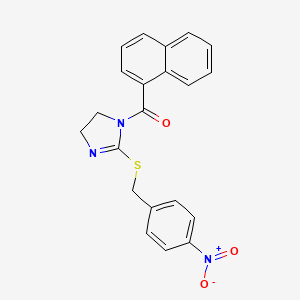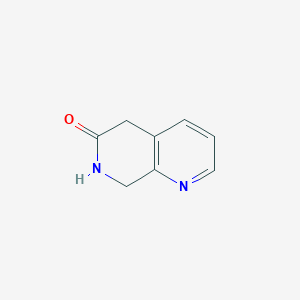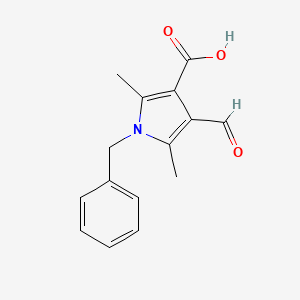
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RP6530 is a small organic molecule that belongs to the family of furamide compounds. It has a molecular formula of C14H17N3O2 and a molecular weight of 259.309.
Molecular Structure Analysis
The molecular structure analysis of compounds like RP6530 typically involves techniques such as sequence alignment, searches against biological databases, and others . The current model of atomic structure is the quantum mechanical model .
Chemical Reactions Analysis
Chemical reactions analysis often involves studying the changes compounds undergo during reactions with other substances . Machine learning-based models have been developed to classify enzymatic reactions, showing great advantages over costly and long-winded experimental verifications .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like RP6530 can be studied using various techniques. These properties include the compound’s composition, structure, and the changes it undergoes during reactions with other substances .
Applications De Recherche Scientifique
Chemical Inhibitors
The study by Khojasteh et al. (2011) discusses the role of chemical inhibitors, particularly those related to cytochrome P450 isoforms, in human liver microsomes. While the specific compound is not mentioned, the research highlights the importance of selectivity in chemical inhibitors for deciphering the involvement of specific enzymes, which could be relevant for the compound if it acts as an inhibitor Khojasteh et al., 2011.
Medicinal Chemistry
Several studies focus on the synthesis and biological evaluation of heterocyclic compounds, including pyrazoles and furan derivatives, which are relevant to the structure of the compound . For example, Sheetal et al. (2018) review the synthesis and potential biological activities found in pyrazole derivatives, indicating their importance in pharmaceutical applications Sheetal et al., 2018. Similarly, research on coumarin and oxadiazole derivatives by Jalhan et al. (2017) shows a wide range of biological activities, suggesting that similar structural compounds could also possess diverse medicinal properties Jalhan et al., 2017.
Organic Synthesis
The modification and functionalization of heterocyclic compounds are crucial in organic synthesis. Petzold-Welcke et al. (2014) discuss the chemical modification of xylan to produce biopolymer ethers and esters with specific properties, highlighting the potential of furan derivatives in creating materials with tailored functionalities Petzold-Welcke et al., 2014. Additionally, Kamneva et al. (2018) review the reactions of arylmethylidene derivatives of 3H-furan-2-ones, demonstrating the versatility of furan-based compounds in synthesizing a wide range of chemical entities Kamneva et al., 2018.
Safety and Hazards
Propriétés
IUPAC Name |
furan-2-yl-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-14(13-3-1-10-19-13)16-8-4-12(5-9-16)11-17-7-2-6-15-17/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLWOKAOEFMBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2550611.png)
![4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2550613.png)
![6-[(4-Bromophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2550615.png)
![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2550618.png)

![Ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2550620.png)


![2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2550624.png)


![11-imino-12-(4-methylphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-ylamine](/img/structure/B2550630.png)
